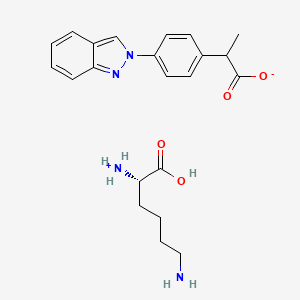
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M.G. 18834 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M.G. 18834 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific aliphatic acids and primary amines under manganese-mediated reductive conditions . This process involves the conversion of alkyl carboxylic acids and primary amines to redox-active esters and N-alkylpyridinium salts, respectively. The reaction conditions are generally mild, and the use of manganese as a mediator ensures high efficiency and selectivity.
Industrial Production Methods
Industrial production of M.G. 18834 often employs large-scale chemical reactors where the synthesis is carried out under controlled conditions to ensure consistency and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
M.G. 18834 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of M.G. 18834 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve specific temperatures, pressures, and solvents to optimize the reaction efficiency.
Major Products
The major products formed from the reactions of MG 18834 depend on the type of reaction and the reagents used For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound
Scientific Research Applications
M.G. 18834 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of M.G. 18834, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of various industrial products, including polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of M.G. 18834 involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
M.G. 18834 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other manganese-mediated reductive agents or compounds with similar chemical structures. The comparison can focus on aspects such as reactivity, stability, and potential applications. For example, while other compounds may also undergo oxidation and reduction reactions, M.G. 18834 may offer unique advantages in terms of selectivity and efficiency under specific conditions.
Conclusion
MG 18834 is a compound of great interest in various scientific fields due to its unique properties and potential applications Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for research in chemistry, biology, medicine, and industry
Properties
CAS No. |
102504-55-2 |
|---|---|
Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(1S)-5-amino-1-carboxypentyl]azanium;2-(4-indazol-2-ylphenyl)propanoate |
InChI |
InChI=1S/C16H14N2O2.C6H14N2O2/c1-11(16(19)20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)17-18;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
RMLMBMTZPBMYRY-ZSCHJXSPSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+] |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
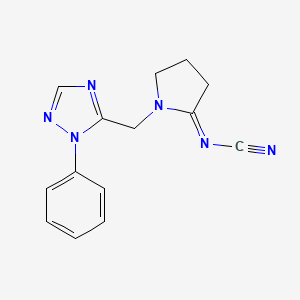
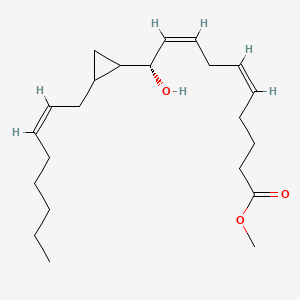
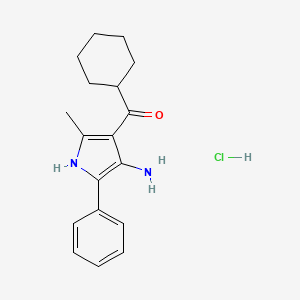
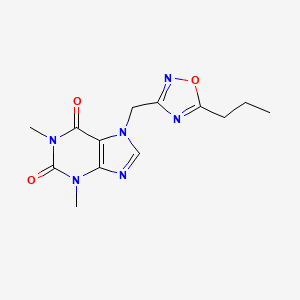

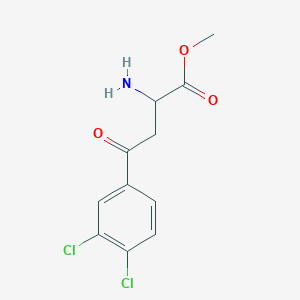

![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

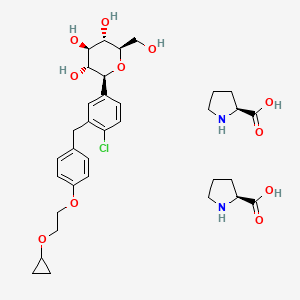
![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)


